molecular formula C13H15F2NO4 B3017962 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid CAS No. 1344688-07-8

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid

Cat. No. B3017962
CAS RN: 1344688-07-8
M. Wt: 287.263
InChI Key: FGWVGQFFGFJLGC-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid is a compound that is likely to be of interest in the field of organic chemistry due to its potential as a building block for various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butoxycarbonylation, which is a common strategy for introducing the tert-butoxycarbonyl (Boc) protecting group into molecules. For instance, the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides is described, leading to iminocarboxylates, which are precursors to fluorinated alpha-amino acids . This suggests that a similar palladium-catalyzed approach might be applicable for the synthesis of this compound, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often features intramolecular hydrogen bonding, which can stabilize the zwitterionic form of the molecule . This intramolecular interaction is crucial for the stability and conformation of the molecule, which in turn can affect its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving tert-butoxycarbonyl-protected compounds typically include steps for the introduction and subsequent removal of the protecting group. For example, the nucleophilic alkylation of the imine moiety followed by the removal of N- and O-protecting groups can yield various substituted amino acid derivatives . Additionally, the synthesis of thiazolyl derivatives with tert-butoxycarbonyl groups involves the use of triethyl phosphate, indicating that the tert-butoxycarbonyl group can withstand certain reaction conditions without premature deprotection .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-substituted acetic acids with tert-butylaminoxyl groups have been studied, revealing that the electron-withdrawing character of certain substituents can significantly affect the acid-dissociation equilibria . This information is relevant for understanding the acidity and potential reactivity of the carboxyl group in this compound. The presence of fluorine atoms on the aromatic ring can also contribute to the electron-withdrawing effect, potentially lowering the pKa of the carboxylic acid group and affecting the molecule's solubility and hydrogen bonding capacity.

properties

IUPAC Name

2-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)9-7(14)5-4-6-8(9)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWVGQFFGFJLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=CC=C1F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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